Lit 001; lit001
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LIT-001 is a small-molecule oxytocin receptor agonist and vasopressin receptor mixed agonist and antagonist. It was first described in the literature in 2018. This compound has shown potential as a therapeutic agent in the treatment of social disorders like autism due to its ability to reduce social deficits in animal models .
化学反応の分析
LIT-001 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the functional groups within the molecule.
Substitution: Common reagents and conditions used in these reactions include various organic solvents and catalysts.
Major Products: The primary products formed from these reactions are derivatives of the original compound, which may have different pharmacokinetic properties.
科学的研究の応用
LIT-001 has several scientific research applications:
Chemistry: Used as a tool compound to study oxytocin receptor agonism.
Biology: Investigated for its effects on social interaction and behavior in animal models.
Medicine: Potential therapeutic agent for treating social disorders like autism and inflammatory pain-induced hyperalgesia.
Industry: Could be developed into a drug for clinical use, given its favorable pharmacokinetic properties
作用機序
LIT-001 acts as an agonist for the oxytocin receptor and a mixed agonist/antagonist for vasopressin receptors. It has greater selectivity for the oxytocin receptor over the vasopressin V1A receptor and shows antagonism of the V1A receptor only at high concentrations. Additionally, it acts as an agonist of the vasopressin V2 receptor, influencing fluid homeostasis .
類似化合物との比較
LIT-001 is similar in structure to TC OT 39 and WAY-267464. Compared to these compounds, LIT-001 has greater selectivity for the oxytocin receptor and improved pharmacokinetic properties. It shows blood-brain barrier permeability and has a relatively long elimination half-life in rodents, making it a more advantageous drug profile relative to peptide oxytocin receptor agonists like oxytocin .
Similar Compounds
- TC OT 39
- WAY-267464
LIT-001 stands out due to its improved pharmacokinetic properties and greater selectivity for the oxytocin receptor, making it a promising candidate for therapeutic applications .
特性
分子式 |
C28H33N7O2S |
---|---|
分子量 |
531.7 g/mol |
IUPAC名 |
2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37) |
InChIキー |
AOPORIRPXVMWSL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。